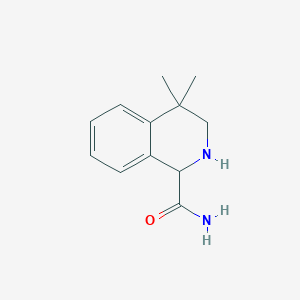

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide belongs to a class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ). These compounds are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves several steps. The classical ways to obtain tetrahydroisoquinoline structure utilize arylethylamines containing electron-donating substituents; these are Pomeranz–Fritsch, Pictet–Spengler, and Bischler–Napieralski reactions . 4,4-Dimethyltetrahydroisoquinoline was synthesized by the reduction of 4,4-dimethyldihydroisoquinoline or 4,4-dimethylisoquinolin-3-one obtained from 2-methyl-2-phenylpropionitrile .Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is based on the THIQ heterocyclic scaffold. This scaffold is present in various natural and non-natural compounds with intriguing biological properties .Chemical Reactions Analysis

The chemical reactions involving 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide are complex and involve multiple steps. For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives exhibit notable antitumor activities. Research by Liu et al. (1995) explored the synthesis and evaluation of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones for antineoplastic activity in mice with L1210 leukemia. Among the compounds synthesized, certain derivatives demonstrated optimum antitumor efficacy, indicating the potential of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).

Structural and Spectroscopic Characteristics

Davydov et al. (2019) conducted a study to establish the crystal, molecular, electronic structures, and spectroscopic characteristics of N-hydroxyamide of 3-[3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-iden]-2-oxopropanoic acid, a compound with antifungal activity. The research provided insights into the structural and spectroscopic characteristics of similar compounds, aiding in the understanding and development of new antifungal agents (Davydov, Polyakova, Ryabov, Mikhailovskii, Dorovatovsky, Zubavichus, Khrustalev, & Khrustalev, 2019).

Synthesis of Alkaloid Structures

A method described by Nery et al. (2003) for converting carboxylic acids to the corresponding carboxamides, mediated by niobium pentachloride, facilitated the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This approach under mild conditions highlights a practical route for synthesizing complex molecular architectures, including those related to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (Nery, Ribeiro, Lopes, & Lopes, 2003).

NMDA Receptor Antagonism

Research into the synthesis and evaluation of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid demonstrated their in vitro antagonist activity at the glycine site on the NMDA receptor. This study, conducted by Carling et al. (1992), suggests potential applications of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives in modulating NMDA receptor activity, which could have implications for neurological disorders and neuroprotection (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2)7-14-10(11(13)15)8-5-3-4-6-9(8)12/h3-6,10,14H,7H2,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUZFANOZKBWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CC=C21)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B2650737.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2650741.png)

![Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2650744.png)

![7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650746.png)

![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)

![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)

![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)

![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)

![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)

![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)